[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Overview
Description
[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride, also known as TFMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMTA is a thiazole derivative that has a trifluoromethyl group attached to it, which makes it a highly reactive compound. In
Scientific Research Applications
Synthesis and Chemical Characterization
- The compound has been involved in the synthesis of novel derivatives with antimicrobial activities, indicating its utility as a precursor for compounds exhibiting good antibacterial and antifungal activities with specific minimum inhibitory concentrations (MICs) (Barot, Manna, & Ghate, 2017).
- It also serves as a key intermediate in the practical synthesis of complex molecules, showcasing its versatility in organic synthesis processes (Vaid et al., 2012).
Potential Therapeutic Applications
- Research has been directed towards the synthesis of functionalized derivatives via intramolecular electrophilic cyclization, which could be relevant for the development of novel therapeutic agents (Kut, Onysko, & Lendel, 2020).
- The compound's derivatives have been synthesized and evaluated for potential biological activities, including antioxidant properties, demonstrating the compound's applicability in creating new antioxidants (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Agricultural Applications
- Some derivatives have been explored for their insecticidal activities, leveraging the bioactivation by β-glucosidase, which provides insights into designing more effective agrochemicals (Wen et al., 2018).
Environmental and Green Chemistry
- The compound has been utilized in eco-friendly synthesis methods, aiming at developing sustainable chemical processes and products with minimized environmental impact (Bonacorso et al., 2016).
properties
IUPAC Name |
[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S.ClH/c6-5(7,8)3-2-11-4(1-9)10-3;/h2H,1,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHSHSUYVNENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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